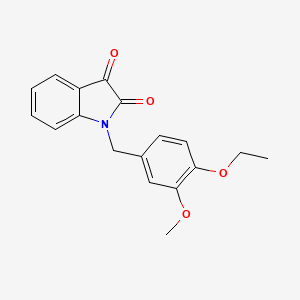![molecular formula C26H26N2O6 B15099214 4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15099214.png)
4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, including the formation of the spiro[indole-pyrrole] core and subsequent functionalization. Key steps may include:
Formation of the Spiro Core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrole derivative under acidic or basic conditions.
Functionalization: Introduction of the hydroxy, methoxypropyl, and benzoyl groups can be done through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives
Scientific Research Applications
4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxypropyl groups may interact with enzymes or receptors, modulating their activity. The benzoyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxyphenyl derivatives: These compounds share the hydroxy and methoxy functional groups but lack the spiro structure.
Indole derivatives: Compounds with an indole core but different substituents.
Pyrrole derivatives: Compounds with a pyrrole core but different substituents.
Uniqueness
The uniqueness of 4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spiro structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26N2O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H26N2O6/c1-4-15-34-18-12-10-17(11-13-18)22(29)21-23(30)24(31)28(14-7-16-33-3)26(21)19-8-5-6-9-20(19)27(2)25(26)32/h4-6,8-13,29H,1,7,14-16H2,2-3H3/b22-21- |
InChI Key |
LWIOYHLUAPDLKE-DQRAZIAOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCC=C)\O)/C(=O)C(=O)N3CCCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCC=C)O)C(=O)C(=O)N3CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B15099135.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099137.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099158.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B15099162.png)
![4-[(2-Pyridylethyl)diazenyl]benzoic acid](/img/structure/B15099171.png)

![3-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15099181.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15099193.png)
![2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15099204.png)
![12-(2,6-Dimethylmorpholin-4-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15099207.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide](/img/structure/B15099220.png)
![3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15099225.png)
![2-{2-[(2-methoxyphenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15099227.png)
![(4E)-5-(2,5-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099232.png)
